![molecular formula C18H11N3 B14752021 13H-Benz[6,7]indolo[2,3-b]quinoxaline CAS No. 239-89-4](/img/structure/B14752021.png)
13H-Benz[6,7]indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13H-Benz[6,7]indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse applications. This compound is part of the indoloquinoxaline family, known for its potential in various scientific fields, including materials science, medicinal chemistry, and energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benz[6,7]indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation, achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable and efficient catalytic processes, such as transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization, are likely employed .
Chemical Reactions Analysis
Types of Reactions: 13H-Benz[6,7]indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, sulfonyl chlorides, and alkylating agents are typical reagents.
Major Products: The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit enhanced biological or material properties .
Scientific Research Applications
13H-Benz[6,7]indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13H-Benz[6,7]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . The compound’s antiviral properties are linked to its inhibition of viral enzymes and interference with viral replication .
Comparison with Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar core structure but may have different substituents affecting its properties.
Indeno[1,2-b]quinoxaline: Another related compound with distinct electronic and steric characteristics.
Uniqueness: 13H-Benz[6,7]indolo[2,3-b]quinoxaline stands out due to its high stability, low reduction potential, and high solubility, making it particularly suitable for applications in nonaqueous redox flow batteries . Its diverse reactivity and potential for functionalization further enhance its versatility in various scientific fields .
Properties
CAS No. |
239-89-4 |
|---|---|
Molecular Formula |
C18H11N3 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C18H11N3/c1-2-6-12-11(5-1)9-10-13-16(12)21-18-17(13)19-14-7-3-4-8-15(14)20-18/h1-10H,(H,20,21) |
InChI Key |
VXVBPEKZFNJHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=NC5=CC=CC=C5N=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


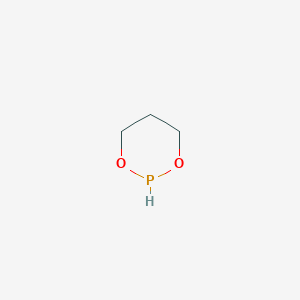
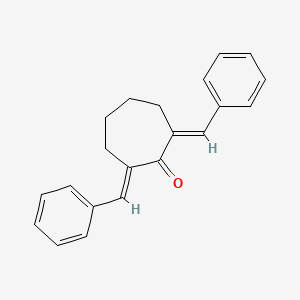
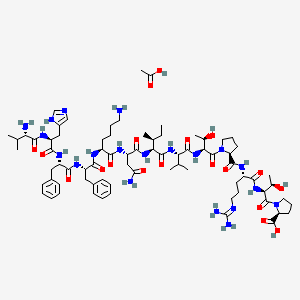

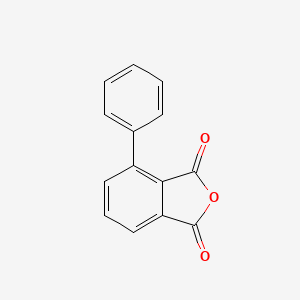
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
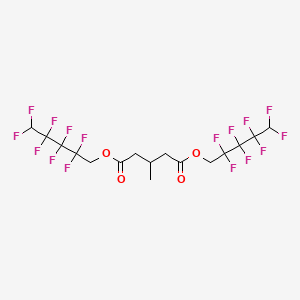

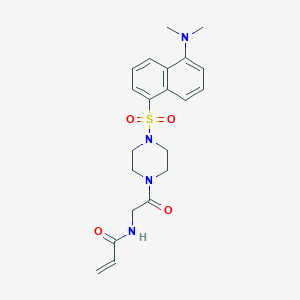
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
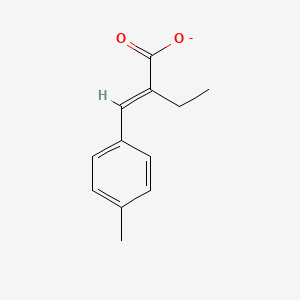
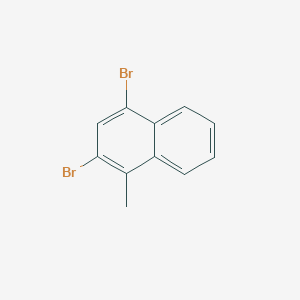
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
